5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid

Physicochemical profiling Medicinal chemistry Lead optimization

5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 1297547-42-2, MW 170.17 g/mol, C₇H₁₀N₂O₃) is a trisubstituted pyrazole-3-carboxylic acid scaffold featuring an ethoxy group at position 5, a methyl group at position 4, and a free carboxylic acid at position This substitution pattern yields a computed topological polar surface area of 75.2 Ų and a predicted logP of approximately 0.98, positioning it as a moderately lipophilic, hydrogen-bond-capable intermediate. The compound is commercially available at purities ranging from 95% to 98% from multiple global suppliers and is primarily employed as a fragment, building block, or synthetic intermediate in medicinal chemistry and agrochemical research programs.

Molecular Formula C7H10N2O3
Molecular Weight 170.168
CAS No. 1297547-42-2
Cat. No. B2674967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid
CAS1297547-42-2
Molecular FormulaC7H10N2O3
Molecular Weight170.168
Structural Identifiers
SMILESCCOC1=NNC(=C1C)C(=O)O
InChIInChI=1S/C7H10N2O3/c1-3-12-6-4(2)5(7(10)11)8-9-6/h3H2,1-2H3,(H,8,9)(H,10,11)
InChIKeyGYLZIFSWCCXONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 1297547-42-2): A Defined Heterocyclic Building Block with Physicochemical Differentiation


5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 1297547-42-2, MW 170.17 g/mol, C₇H₁₀N₂O₃) is a trisubstituted pyrazole-3-carboxylic acid scaffold featuring an ethoxy group at position 5, a methyl group at position 4, and a free carboxylic acid at position 3. This substitution pattern yields a computed topological polar surface area of 75.2 Ų and a predicted logP of approximately 0.98, positioning it as a moderately lipophilic, hydrogen-bond-capable intermediate [1] . The compound is commercially available at purities ranging from 95% to 98% from multiple global suppliers and is primarily employed as a fragment, building block, or synthetic intermediate in medicinal chemistry and agrochemical research programs . Critically, the 5-alkoxy-4-methyl substitution pattern distinguishes this compound from closely related 5-alkyl, 5-unsubstituted, and 5-alkoxy-without-4-methyl analogs, with measurable consequences for molecular weight, lipophilicity, hydrogen-bond acceptor count, and downstream derivatization potential.

Why 5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Pyrazole-3-carboxylic acids constitute a privileged scaffold class with documented biological activities spanning GPR109a agonism, carbonic anhydrase inhibition, and antiviral mechanisms [1]. However, the precise identity of substituents at positions 4 and 5 critically governs physicochemical properties and target engagement. Replacing the 5-ethoxy group with a 5-ethyl (alkyl) substituent, for instance, reduces the molecular weight by ~16 Da (from 170.17 to 154.17 g/mol), increases predicted logP from ~0.98 to 0.98, and eliminates one hydrogen-bond acceptor atom — changes that alter solubility, membrane permeability, and protein-ligand interaction potential [2]. Similarly, exchanging the 5-ethoxy for a 5-methoxy group reduces the carbon chain length by one methylene unit, lowering both molecular weight (156.14 vs. 170.17) and lipophilicity (logP 0.77 vs. ~0.98) . The presence of the 4-methyl group further distinguishes this compound from 5-ethoxy-1H-pyrazole-3-carboxylic acid (CAS 89831-43-6), which lacks the 4-substituent entirely and exhibits a substantially lower logP of 0.51 . Critically, published SAR studies on 5-substituted pyrazole-3-carboxylic acids at GPR109a demonstrate that even minor alkyl chain length variations at position 5 produce over 10-fold differences in EC₅₀ values, precluding generic interchangeability [1] [3]. Procurement of an analog without explicit head-to-head validation therefore introduces uncontrolled variability into any structure-activity relationship or synthetic sequence.

Quantitative Differentiation Evidence for 5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid Versus Closest Analogs


Molecular Weight and Lipophilicity (logP) Differentiation Versus 5-Ethyl and 5-Methoxy Analogs

The 5-ethoxy substituent on the target compound (MW 170.17 g/mol) introduces an oxygen atom absent in the direct 5-ethyl analog 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 1094347-64-4, MW 154.17 g/mol), resulting in a molecular weight increase of 16.00 Da (9.4%) and converting a 5-alkyl to a 5-alkoxy functional group [1] [2]. Compared to the 5-methoxy analog (CAS 1344687-62-2, MW 156.14 g/mol, logP 0.77), the target compound's additional methylene unit in the ethoxy chain yields a molecular weight increase of 14.03 Da (9.0%) and a predicted logP increase of approximately 0.21 units (to ~0.98) . The 5-isopropoxy analog (CAS 1344687-42-8, MW 184.19 g/mol) is bulkier and more lipophilic still . These differences are quantitatively meaningful: the 0.21 logP differential between target and 5-methoxy analog corresponds to a ~1.6-fold increase in octanol-water partition coefficient, sufficient to affect membrane permeability, aqueous solubility, and off-target binding profiles in cellular assays.

Physicochemical profiling Medicinal chemistry Lead optimization

Positional Isomerism: Distinct Regiochemistry at the Pyrazole 3-Carboxylic Acid Position Versus 5-Carboxylic Acid Tautomers

This compound is formally designated as 5-ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid, placing the carboxylic acid at position 3 and the ethoxy group at position 5. Due to annular tautomerism inherent to 1H-pyrazoles, the compound is sometimes listed as 3-ethoxy-4-methyl-1H-pyrazole-5-carboxylic acid (the tautomeric equivalent). However, in the context of derivatization chemistry, the 3-carboxylic acid position (adjacent to N1) versus the 5-carboxylic acid position (adjacent to N2) can produce different reactivity profiles in amidation, esterification, and metal-catalyzed coupling reactions . The target compound's defined 3-carboxylic acid position is confirmed by NMR spectroscopy showing characteristic shifts for the methyl protons at position 4, enabling unambiguous identification and quality control differentiation from regioisomeric mixtures [1]. This stands in contrast to the 5-ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1196157-35-3), where methylation at N1 blocks tautomerism and fundamentally alters the hydrogen-bond donor/acceptor profile [2].

Regiochemistry Synthetic chemistry Quality control

Class-Level Pharmacological Evidence: Pyrazole-3-Carboxylic Acids as GPR109a Agonists — SAR Sensitivity to 5-Position Substitution

While the target compound itself has not been directly profiled in published GPR109a assays, a closely related analog — 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid (differing only by an ethoxy→ethyl replacement at position 5) — has been evaluated at human GPR109a and exhibited an EC₅₀ > 1,000 nM, representing weak activity [1]. Critically, the seminal SAR study by Skinner et al. (2007) demonstrated that 5-alkyl pyrazole-3-carboxylic acids are potent GPR109a agonists, with 5-methyl-pyrazole-3-carboxylic acid (6b) achieving an EC₅₀ of 42 nM [2]. The potency is exquisitely sensitive to the nature of the 5-substituent: the 5-butyl analog LUF6283 displayed a Ki of 550 nM in radioligand binding and EC₅₀ values of 3,100 nM (GTPγS) and 320 nM (pERK) . This demonstrates that the identity of the 5-substituent (alkyl length, presence or absence of oxygen, branching) can modulate potency by over 70-fold. Therefore, selecting the specific 5-ethoxy-4-methyl substitution pattern — versus a 5-ethyl, 5-methoxy, or 5-isopropoxy alternative — is not a trivial choice; it predetermines the starting point for any medicinal chemistry optimization campaign targeting GPR109a or related GPCRs.

GPR109a Niacin receptor Dyslipidemia GPCR agonism

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation Versus 5-Alkyl Analogs

The target compound contains 4 hydrogen bond acceptor atoms (2 from the carboxylic acid, 1 from the ethoxy oxygen, 1 from the pyrazole N2), compared to only 3 HBAs for the 5-ethyl-4-methyl analog which lacks the ethoxy oxygen [1] . Its topological polar surface area (TPSA) is calculated as 75.2 Ų [1]. The additional H-bond acceptor capacity in the target compound is expected to enhance aqueous solubility through improved water interaction, while simultaneously providing an extra anchor point for protein-ligand interactions — a feature absent in the 5-ethyl analog. Furthermore, the ethoxy oxygen can serve as a metabolic soft spot, potentially reducing CYP-mediated oxidative metabolism at adjacent positions compared to purely alkyl-substituted analogs. This combination of properties aligns the target compound more closely with fragment-based drug design criteria (Rule of Three: HBA ≤ 6, TPSA ≤ 140 Ų) than the 5-ethyl comparator, while still maintaining adequate lipophilicity for membrane permeability [2].

Drug-likeness ADME prediction Fragment-based drug design

High-Confidence Application Scenarios for 5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid Based on Quantitative Evidence


Fragment-Based Drug Discovery Targeting GPR109a or Related Class A GPCRs

Given the established SAR showing that pyrazole-3-carboxylic acids are privileged GPR109a agonist fragments with potency exquisitely sensitive to 5-position substitution (EC₅₀ ranging from 42 nM to >1,000 nM across analogs), this compound serves as a structurally defined starting fragment for hit-to-lead optimization [1]. Its 5-ethoxy group provides a distinct H-bond acceptor and lipophilicity profile not achievable with 5-alkyl or 5-methoxy alternatives, enabling exploration of novel chemical space within the GPR109a pharmacophore. The free carboxylic acid at position 3 permits direct amidation or esterification to generate screening libraries without additional deprotection steps.

Synthesis of Regiochemically Defined Pyrazole-3-carboxamide Bioisosteres

The unequivocal 3-carboxylic acid position, confirmed by NMR and IR characterization [2], makes this compound a reliable precursor for the synthesis of pyrazole-3-carboxamides — a chemotype validated as protein kinase inhibitors [3] and carbonic anhydrase inhibitors [4]. The 4-methyl and 5-ethoxy substituents provide steric and electronic modulation that differentiates derived amides from those accessible via 5-ethyl or 5-unsubstituted pyrazole carboxylic acids. Procurement of this specific regioisomer eliminates the risk of isomeric mixtures that complicate purification and biological interpretation.

Physicochemical Property-Driven Analog Selection in MedChem Optimization Cascades

When a lead series requires incremental modulation of lipophilicity (ΔlogP ~0.2–0.4) or H-bond acceptor count without altering the core pyrazole scaffold, the target compound represents a strategic intermediate. As demonstrated, it occupies a middle ground between the more polar 5-methoxy analog (logP 0.77) and the less H-bond-capable 5-ethyl analog (logP 0.98, HBA 3) . Systematic incorporation of this scaffold into a parallel synthesis matrix allows medicinal chemists to probe the SAR of oxygen-containing 5-substituents with controlled stepwise changes in molecular properties.

Agrochemical Intermediate Requiring Defined Alkoxy-Substituted Heterocyclic Carboxylic Acid Building Blocks

Substituted pyrazole carboxylic acids are established intermediates in the synthesis of herbicidal and fungicidal active ingredients [5]. The 5-ethoxy-4-methyl substitution pattern offers a specific balance of hydrolytic stability (conferred by the alkoxy group) and carboxylic acid reactivity for subsequent conjugation. The compound's melting point range (160–165 °C) and characteristic IR carbonyl stretch (~1700 cm⁻¹) facilitate straightforward incoming quality control, reducing the risk of misidentified material in large-scale synthetic campaigns [2].

Quote Request

Request a Quote for 5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.